2,3,4,5-Tetramethoxytoluene

Description

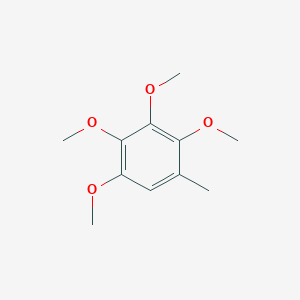

2,3,4,5-Tetramethoxytoluene (CAS 35896-58-3) is a methoxylated aromatic compound with a methyl group and four methoxy substituents at positions 2, 3, 4, and 5 on the benzene ring (molecular formula: C₁₁H₁₆O₄; molecular weight: 212.24 g/mol) . It is a versatile intermediate in organic synthesis, particularly for pharmaceuticals such as Coenzyme Q analogs (e.g., idebenone) , sigma-2 receptor (σ2R) ligands , and anticancer agents like antrocamphin O . Industrially, it is produced via bromination and methoxylation of precursors like p-cresol or 3,4,5-trimethoxytoluene, with yields exceeding 90% under optimized conditions . Its electron-rich structure enhances reactivity in alkylation, oxidation, and coupling reactions, making it valuable for constructing complex bioactive molecules .

Properties

IUPAC Name |

1,2,3,4-tetramethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-7-6-8(12-2)10(14-4)11(15-5)9(7)13-3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWAVVSMXFIBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432199 | |

| Record name | 2,3,4,5-tetramethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35896-58-3 | |

| Record name | 2,3,4,5-tetramethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,3,4,5-Tetramethoxytoluene involves the transformation of commercially available 2,3,4-trimethoxybenzaldehyde. The process includes a Dakin reaction to insert an extra oxygen, followed by formylation, reduction, and methylation of the phenolic hydroxyl group . The detailed steps are as follows:

Dakin Reaction: 2,3,4-trimethoxybenzaldehyde is treated with sulfuric acid and hydrogen peroxide in methanol to yield 2,3,4-trimethoxyphenol.

Formylation: The phenol is then formylated using paraformaldehyde, triethylamine, and magnesium chloride to obtain the corresponding aldehyde.

Reduction: The aldehyde is reduced using catalytic hydrogenation over palladium on carbon (Pd-C) in ethanol.

Methylation: Finally, the methylphenol is methylated with dimethyl sulfate and sodium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using more efficient and scalable methods. For example, the Wolff-Kishner reduction, selective bromination, methoxylation, and Blanc chloromethylation reactions are employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethoxytoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different methylated phenols.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a typical method.

Substitution: Reagents such as bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields various methylated phenols.

Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

TeMT serves as a crucial intermediate in synthesizing coenzyme Q10 (CoQ10), a vital compound for cellular energy production and antioxidant defense. The synthesis of CoQ10 involves several steps where TeMT is utilized to construct complex molecular frameworks.

Case Study: Synthesis of CoQ10

- Process Overview : The synthesis begins with the Friedel-Crafts alkylation of a precursor compound followed by the addition of TeMT. This method allows for the efficient assembly of the CoQ10 structure.

- Yield Optimization : The reaction conditions were optimized to achieve yields of up to 58.8% for the desired product, demonstrating TeMT's effectiveness in this synthetic route .

Synthesis of Quinones

TeMT is also employed in the synthesis of 1,4-benzoquinones through a two-step reaction process known as the Blanc reaction. This method highlights TeMT's utility in producing valuable quinone derivatives that have applications in various chemical industries.

Research Findings

- High Yield Production : A series of 1,4-benzoquinones were synthesized starting from TeMT with high yields reported, indicating its efficiency as a precursor in quinone chemistry .

Organic Synthesis

TeMT is frequently used in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as alkylation and oxidation, making it a valuable building block for creating more complex molecules.

Applications in Organic Synthesis

- Alkylation Reactions : TeMT has been used effectively in Friedel-Crafts alkylation reactions to form new carbon-carbon bonds, which are essential for building larger organic molecules .

- Oxidative Transformations : The compound can also be involved in oxidative processes that lead to the formation of functionalized aromatic compounds, further expanding its application scope .

Environmental Applications

Research has indicated potential uses for TeMT in environmental chemistry, particularly in developing biodegradable materials and green solvents. Its structure allows for modifications that can enhance biodegradability while maintaining effective performance in various applications.

Data Tables and Summary

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Medicinal Chemistry | Intermediate for CoQ10 synthesis | Up to 58.8% yield |

| Quinone Synthesis | Precursor for 1,4-benzoquinones | High yields reported |

| Organic Synthesis | Utilized in Friedel-Crafts reactions | Effective carbon-carbon bond formation |

| Environmental Chemistry | Potential use in biodegradable materials | Under investigation |

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetramethoxytoluene involves its interaction with molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and electron-donating interactions, influencing its reactivity and biological activity. In biological systems, it may act as an antioxidant by quenching free radicals and preventing lipid and DNA oxidation .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes

Key Insights :

- Electron Density : The four methoxy groups in this compound create a highly electron-dense aromatic ring, favoring electrophilic substitutions (e.g., bromination ), unlike trimethoxy analogs .

- Steric Effects : Compared to 2,3,4-trimethoxytoluene, the additional methoxy group in this compound increases steric hindrance but enhances redox activity in σ2R ligands .

- Functional Groups : TMS, derived from this compound via bromination and Wittig reaction , introduces a vinyl group for polymerization, enabling adhesion in wet environments.

Key Insights :

- High-Yield Routes : Copper-catalyzed methoxylation of brominated precursors (e.g., NaBr/H₂O₂) ensures >90% yields for this compound , outperforming older methods that struggled with byproducts .

- Derivative Synthesis: Benzoquinones derived from this compound achieve high yields (e.g., 97% via Blanc reaction ), whereas pentamethoxystyrene (PMS) requires additional steps, reducing efficiency .

Table 3: Application-Specific Comparisons

Key Insights :

- Pharmaceutical Dominance : this compound’s redox-active scaffold is critical for CoQ analogs targeting mitochondrial dysfunction and σ2R ligands inducing apoptosis .

- Emerging Material Use : TMS-based polymers demonstrate superior adhesion in wet environments, a niche lacking in other methoxylated toluenes .

Biological Activity

2,3,4,5-Tetramethoxytoluene (TeMT) is an aromatic compound with significant biological activity. Its structure consists of a toluene core substituted with four methoxy groups, which enhances its reactivity and potential therapeutic applications. This article explores the biological activities of TeMT, including its pharmacological effects, mechanisms of action, and relevant case studies.

TeMT has the molecular formula and a molecular weight of 216.25 g/mol. The presence of methoxy groups contributes to its lipophilicity and ability to interact with various biological targets.

Antioxidant Properties

TeMT exhibits notable antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Research has demonstrated that TeMT protects neuronal cells from oxidative stress-induced apoptosis. In vitro studies using PC12 cells showed that TeMT can inhibit the generation of reactive oxygen species (ROS) and modulate apoptotic pathways, suggesting its potential in treating conditions like Alzheimer's and Parkinson's diseases .

Anti-inflammatory Activity

TeMT has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro experiments revealed that it reduces the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

Antimicrobial Effects

The compound also exhibits antimicrobial activity against various bacterial strains. Studies have reported that TeMT can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of TeMT involve multiple pathways:

- Antioxidant Mechanism : TeMT enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress .

- Neuroprotection : It activates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in neuronal cells .

- Anti-inflammatory Pathway : TeMT inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.